(S)-(4-N-Boc-Amino-2-oxo-pyrrolidin-1-yl)-acetic acid (S)-(4-N-Boc-Amino-2-oxo-pyrrolidin-1-yl)-acetic acid
Brand Name: Vulcanchem
CAS No.: 135415-24-6
VCID: VC21246370
InChI: InChI=1S/C11H18N2O5/c1-11(2,3)18-10(17)12-7-4-8(14)13(5-7)6-9(15)16/h7H,4-6H2,1-3H3,(H,12,17)(H,15,16)/t7-/m0/s1
SMILES: CC(C)(C)OC(=O)NC1CC(=O)N(C1)CC(=O)O
Molecular Formula: C11H18N2O5
Molecular Weight: 258.27 g/mol

(S)-(4-N-Boc-Amino-2-oxo-pyrrolidin-1-yl)-acetic acid

CAS No.: 135415-24-6

Cat. No.: VC21246370

Molecular Formula: C11H18N2O5

Molecular Weight: 258.27 g/mol

* For research use only. Not for human or veterinary use.

(S)-(4-N-Boc-Amino-2-oxo-pyrrolidin-1-yl)-acetic acid - 135415-24-6

Specification

CAS No. 135415-24-6
Molecular Formula C11H18N2O5
Molecular Weight 258.27 g/mol
IUPAC Name 2-[(4S)-4-[(2-methylpropan-2-yl)oxycarbonylamino]-2-oxopyrrolidin-1-yl]acetic acid
Standard InChI InChI=1S/C11H18N2O5/c1-11(2,3)18-10(17)12-7-4-8(14)13(5-7)6-9(15)16/h7H,4-6H2,1-3H3,(H,12,17)(H,15,16)/t7-/m0/s1
Standard InChI Key OSDJTBDQUFFDTG-ZETCQYMHSA-N
Isomeric SMILES CC(C)(C)OC(=O)N[C@H]1CC(=O)N(C1)CC(=O)O
SMILES CC(C)(C)OC(=O)NC1CC(=O)N(C1)CC(=O)O
Canonical SMILES CC(C)(C)OC(=O)NC1CC(=O)N(C1)CC(=O)O

Introduction

Chemical Properties and Structure

Identification and Basic Properties

The compound (S)-(4-N-Boc-Amino-2-oxo-pyrrolidin-1-yl)-acetic acid is uniquely identified by its CAS number 135415-24-6 . It possesses several synonyms in chemical nomenclature, including (S)-2-(4-((tert-Butoxycarbonyl)amino)-2-oxopyrrolidin-1-yl)acetic acid and 1-Pyrrolidineacetic acid, 4-[[(1,1-dimethylethoxy)carbonyl]amino]-2-oxo-, (S)- (9CI) . The comprehensive chemical properties of this compound are detailed in Table 1, providing essential information for researchers working with this substance.

Table 1: Basic Chemical Properties of (S)-(4-N-Boc-Amino-2-oxo-pyrrolidin-1-yl)-acetic acid

PropertyValueReference
CAS Number135415-24-6
Molecular FormulaC11H18N2O5
Molecular Weight258.27 g/mol
IUPAC Name2-[(4S)-4-[(2-methylpropan-2-yl)oxycarbonylamino]-2-oxopyrrolidin-1-yl]acetic acid
Standard InChIInChI=1S/C11H18N2O5/c1-11(2,3)18-10(17)12-7-4-8(14)13(5-7)6-9(15)16/h7H,4-6H2,1-3H3,(H,12,17)(H,15,16)/t7-/m0/s1
Standard InChIKeyOSDJTBDQUFFDTG-ZETCQYMHSA-N
Storage Temperature2-8°C

Structural Characteristics

The structure of (S)-(4-N-Boc-Amino-2-oxo-pyrrolidin-1-yl)-acetic acid features a 2-oxopyrrolidine core, which is a five-membered ring with a ketone at the 2-position . The compound has an amino group at the 4-position that is protected with a Boc (tert-butoxycarbonyl) group, a common and versatile protecting group in organic synthesis that shields the amino functionality during chemical transformations. At the nitrogen atom of the pyrrolidine ring (position 1), there is an acetic acid substituent that adds further functionality to the molecule . The stereochemistry at the 4-position is designated as (S), indicating a specific three-dimensional arrangement of atoms that is crucial for its potential biological activity and interactions with other molecules .

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